

Strategic Sourcing & Technical Profile: 4-Chloro-1-isopropyl-1H-pyrazole

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Compound of Interest

Compound Name:	4-Chloro-1-isopropyl-1H-pyrazole
CAS No.:	1205921-77-2
Cat. No.:	B3039572

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CAS: 1205921-77-2 | Formula: C₆H₉ClN₂ | MW: 144.60 g/mol [1][2]

Executive Summary

4-Chloro-1-isopropyl-1H-pyrazole is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical kinase inhibitors and agrochemical fungicides (SDHIs).[2] Its structural value lies in the 4-chloro substitution, which blocks metabolic oxidation at the reactive C4 position, and the N1-isopropyl group, which provides necessary lipophilicity and steric bulk for hydrophobic pocket binding.[2][3]

For drug development professionals, this intermediate represents a "Make-or-Buy" pivot point.[2] While commercially available, its pricing fluctuates significantly based on purity specifications and the synthetic route used by the supplier.[3] This guide analyzes the supply chain, establishes quality benchmarks, and delineates the optimal synthesis pathways for internal production.[2][3]

Chemical Profile & Technical Specifications

Before engaging suppliers, researchers must establish a rigorous specification sheet to avoid downstream failure in cross-coupling reactions (e.g., Suzuki-Miyaura).[2][3]

Core Properties

Property	Value	Critical Note
CAS Number	1205921-77-2	Verify against CAS 15878-00-9 (Parent 4-Cl-pyrazole) to ensure N-alkylation.[2]
Appearance	Colorless oil or low-melting solid	High purity (>98%) is often a clear oil; yellowing indicates oxidation.[2]
Boiling Point	~180–185°C (Predicted)	Volatile under high vacuum; avoid prolonged rotary evaporation at high temp.[2]
Solubility	DCM, EtOAc, MeOH, DMSO	Poorly soluble in water; suitable for organic extraction workups.[2][3]

Quality Control Standards (The "Golden Spec")

For GMP or late-stage GLP usage, the following impurity limits are mandatory:

- Purity (HPLC): $\geq 98.0\%$ (Area %)[1][2][3]
- Regioisomer Impurity: $< 0.5\%$ (Check for 1-isopropyl-1H-pyrazole-3-chloro isomer if synthesized via cyclization).[2]
- Water Content (KF): $< 0.2\%$ (Critical for moisture-sensitive downstream lithiation or Grignard formation).[2]
- Halide Contamination: Free chloride/bromide < 500 ppm (Interferes with Pd-catalysts).[2]

Sourcing Intelligence: Suppliers & Price Analysis

The market for this intermediate is tiered.[2] "Catalog" suppliers often re-package material from bulk "Process" manufacturers.[2]

Supplier Ecosystem[2][3]

- Tier 1 (Bulk/Process): Companies like Enamine, WuXi AppTec, and specialized Chinese CROs (e.g., Bide Pharm, Allmpus).[2][3] These sources offer the lowest price per gram but require lead times (2-3 weeks).[2]
- Tier 2 (Catalog/Research): Sigma-Aldrich, Combi-Blocks, Apollo Scientific.[2] High stock availability, overnight shipping, but prices are 500-1000% higher.[2][3]
- Tier 3 (Aggregators): MolPort, eMolecules.[2][3] Useful for finding stock across multiple smaller vendors.[2]

Market Valuation (Q1 2026 Estimates)

Prices below are estimated based on current market data for similar halo-pyrazole blocks.

Scale	Estimated Price Range (USD)	Unit Cost (\$/g)	Sourcing Strategy
Research (1g - 5g)	\$80 - \$150	\$20 - \$30	Buy from Tier 2 (Speed is priority).
Pilot (25g - 100g)	\$300 - \$600	\$6 - \$12	Request quote from Tier 1 (Balance cost/speed).[2]
Process (>1 kg)	\$1,500 - \$2,500	\$1.50 - \$2.50	Custom synthesis contract required.[2]

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Procurement Warning: If a supplier offers this compound at <\$1.00/g for small quantities, suspect a quality issue (likely high salt content or regioisomer mixtures).[\[2\]](#)[\[3\]](#)

Technical Synthesis Routes (Make vs. Buy)

Understanding how the supplier makes the compound allows you to predict their impurity profile.[\[2\]](#)[\[3\]](#) There are two dominant routes.[\[2\]](#)[\[4\]](#)

Route A: Direct Chlorination (The "Process" Route)[\[2\]](#)[\[3\]](#)

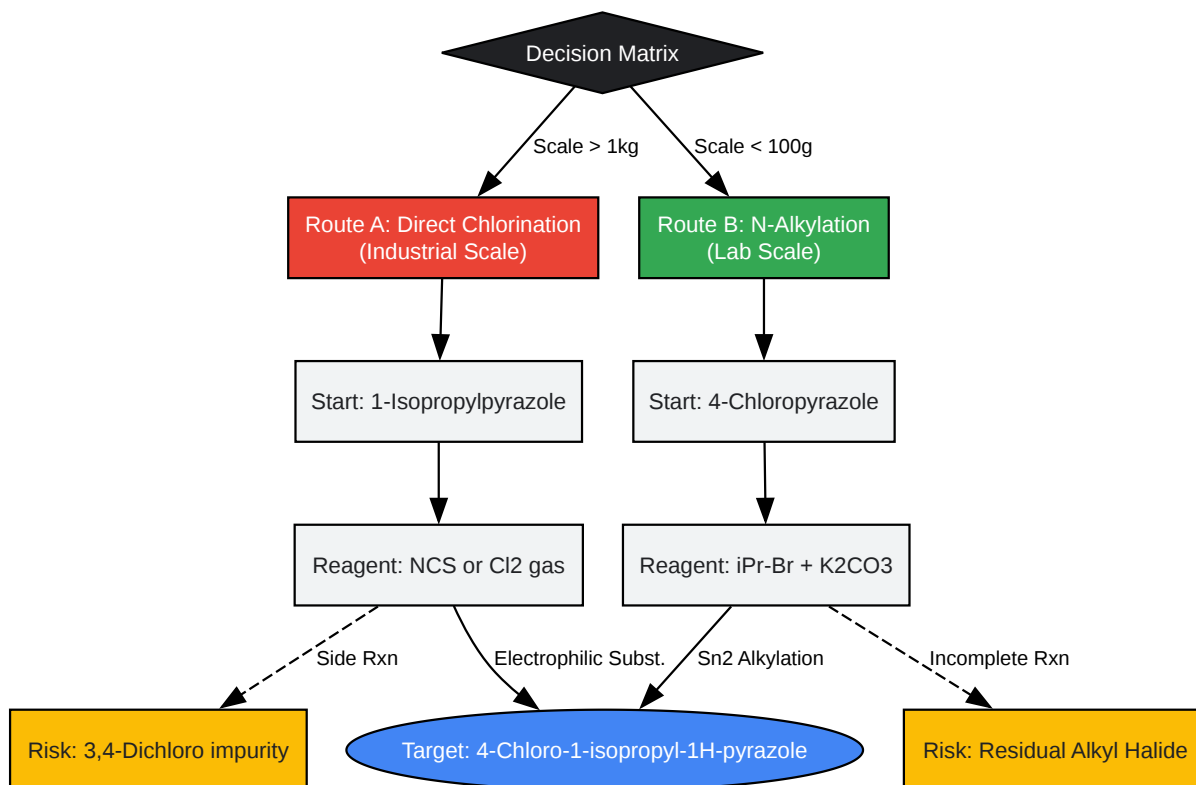
- Mechanism: Electrophilic aromatic substitution of 1-isopropylpyrazole using NCS (N-chlorosuccinimide) or Cl₂ gas.[\[2\]](#)
- Pros: Cheap reagents, scalable.[\[3\]](#)[\[5\]](#)
- Cons: Risk of over-chlorination (3,4-dichloro impurity).[\[2\]](#)
- Impurity Marker: Look for 3,4-dichloro-1-isopropylpyrazole in the GC-MS.[\[2\]](#)

Route B: N-Alkylation (The "Lab" Route)[\[2\]](#)

- Mechanism: S_N2 reaction of commercially available 4-chloropyrazole with isopropyl bromide/iodide and a base (Cs₂CO₃ or K₂CO₃).[\[2\]](#)
- Pros: High regioselectivity (due to symmetry of 4-chloropyrazole), no over-chlorination.[\[2\]](#)
- Cons: Isopropyl halides are genotoxic hazards; requires removal of inorganic salts.[\[2\]](#)
- Impurity Marker: Residual Isopropyl Bromide or 4-chloropyrazole (starting material).[\[2\]](#)

Visualization: Synthesis Logic Flow

The following diagram illustrates the decision logic and chemical pathways.



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Figure 1: Comparative synthesis pathways determining impurity profiles and scalability.

Experimental Protocol (Self-Validating System)

If commercial stock is unavailable or too expensive, the Route B (N-Alkylation) is the most robust method for in-house generation of 10–50g batches.[2]

Protocol: Synthesis of **4-Chloro-1-isopropyl-1H-pyrazole**

- Reaction Type: S_N2 Alkylation[3]
- Scale: 100 mmol

Reagents:

- 4-Chloropyrazole (10.25 g, 100 mmol) [CAS: 15878-00-9][2][6]
- 2-Bromopropane (14.8 g, 120 mmol) [1.2 equiv][2][3]
- Potassium Carbonate (27.6 g, 200 mmol) [2.0 equiv, anhydrous][2][3]
- Acetonitrile (ACN) [200 mL, Reagent Grade]

Step-by-Step Workflow:

- Setup: Charge a 500 mL round-bottom flask with 4-Chloropyrazole, K_2CO_3 , and ACN. Stir at room temperature for 15 minutes to deprotonate the pyrazole (formation of potassium pyrazolide).
- Addition: Add 2-Bromopropane dropwise via an addition funnel over 20 minutes. Note: Reaction is slightly exothermic.
- Reflux: Heat the mixture to reflux (approx. 82°C) for 12 hours.
 - Validation Point: Check TLC (Hexane:EtOAc 4:1).[2] The starting material ($R_f \sim 0$.[2]2) should disappear; product ($R_f \sim 0$.[2]36) appears.[2][7][8][9]
- Workup: Cool to room temperature. Filter off the inorganic solids (KBr/K_2CO_3) through a celite pad.[2][3] Rinse the pad with EtOAc.[2]
- Concentration: Concentrate the filtrate under reduced pressure to yield a pale yellow oil.
- Purification: If the oil is dark, perform a short silica plug filtration (eluting with 10% EtOAc/Hexane).[3]
- Yield: Expected yield is 85–92% (approx.[2] 12.5–13.5 g).[2]

Downstream Application & Handling

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). While the chloro-group is stable, the pyrazole nitrogen can oxidize over long periods.[2]

Reactivity Profile:

- Lithiation: The C5 proton is acidic.[2] Treatment with n-BuLi at -78°C allows for C5-functionalization (e.g., formylation with DMF).[2]
- Suzuki Coupling: The C4-Cl bond is relatively inert compared to C4-Br or C4-I. Specialized catalysts (e.g., Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos) are required to engage the chloride in cross-coupling reactions.[2]

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